5-Bromo-2-chloro-1-methyl-3-nitrobenzene
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Overview
Description
5-Bromo-2-chloro-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro functional groups. This compound is typically a white to pale yellow solid at room temperature and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene generally involves a multi-step process:
Nitration: The starting material, 2-methyl-1-chlorobenzene, undergoes nitration to form 2-methyl-1-chloro-4-nitrobenzene.
Bromination: The nitrated compound is then subjected to bromination under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and halogens), the compound is less reactive towards electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic substitution, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal-acid reduction can reduce the nitro group to an amine.
Substitution: Nucleophiles such as hydroxide ions can replace the halogens under basic conditions.
Major Products
Amines: Reduction of the nitro group yields amines.
Substituted Benzenes: Nucleophilic substitution can lead to various substituted benzene derivatives.
Scientific Research Applications
5-Bromo-2-chloro-1-methyl-3-nitrobenzene is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the aromatic ring susceptible to nucleophilic attack. The bromine and chlorine atoms can be substituted by nucleophiles, leading to various reaction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-6-nitrotoluene
- 5-Bromo-3-chloro-2-fluoro-1-nitrobenzene
- 1-Bromo-4-nitrobenzene
Uniqueness
5-Bromo-2-chloro-1-methyl-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-chloro-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDWSJHWVOZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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